2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide
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Overview
Description
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide is a chemical compound that belongs to the class of pyrrolopyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce alkylated or acylated products .
Scientific Research Applications
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as cell growth inhibition or immune modulation .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridin-5-ol: This compound is similar in structure but lacks the hydrobromide group.
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one: This compound is another pyrrolopyridine derivative with potential anticancer properties.
Uniqueness
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide is unique due to its specific structural features and the presence of the hydrobromide group, which can influence its solubility, stability, and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H9BrN2O |
---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
1,2,3,6-tetrahydropyrrolo[2,3-c]pyridin-5-one;hydrobromide |
InChI |
InChI=1S/C7H8N2O.BrH/c10-7-3-5-1-2-8-6(5)4-9-7;/h3-4,8H,1-2H2,(H,9,10);1H |
InChI Key |
FQFDDNCTINXUBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CNC(=O)C=C21.Br |
Origin of Product |
United States |
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